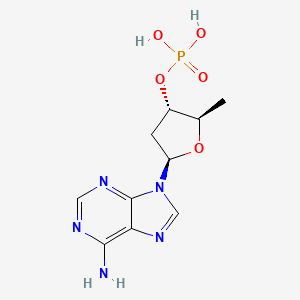

2',5'-Dideoxy-adenosine 3'-monophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE: est une petite molécule appartenant à la classe des composés organiques connus sous le nom de ribonucléoside 3’-phosphates. Ces composés contiennent un groupe phosphate lié à l'atome de carbone C-3 du ribose ou du désoxyribose. Les bases nucléiques dans ces composés sont limitées aux dérivés de la purine, de la pyrimidine et de la pyridine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse du 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE implique généralement la désoxygénation sélective des dérivés de l'adénosine. Le processus implique l'utilisation de réactifs et de catalyseurs spécifiques pour atteindre la désoxygénation souhaitée aux positions 2’ et 5’ tout en maintenant l'intégrité du groupe phosphate en position 3’ .

Méthodes de production industrielle: La production industrielle du 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE peut impliquer une synthèse chimique à grande échelle utilisant des réacteurs automatisés et des systèmes de purification. Le processus garantit un rendement et une pureté élevés du composé, adaptés à diverses applications dans la recherche et l'industrie .

Analyse Des Réactions Chimiques

Types de réactions: Le 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Substitution: Le composé peut subir des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Réactifs et conditions courantes:

Oxydation: Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction: Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution: Les réactions de substitution peuvent impliquer des réactifs tels que les halogènes, les agents alkylants et les nucléophiles.

Produits principaux: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés de l'adénosine, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

Chimie: En chimie, le 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE est utilisé comme précurseur pour la synthèse d'autres analogues de nucléosides. Il sert de bloc de construction pour le développement de nouveaux composés avec des applications thérapeutiques potentielles .

Biologie: En recherche biologique, le composé est utilisé pour étudier les mécanismes du métabolisme des nucléosides et le rôle des nucléotides dans les processus cellulaires. Il est également utilisé dans l'investigation des interactions enzyme-substrat et la régulation des voies des nucléotides .

Médecine: En médecine, le 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE est exploré pour ses propriétés antivirales et anticancéreuses potentielles. Il est étudié pour sa capacité à inhiber des enzymes et des voies spécifiques impliquées dans la progression de la maladie .

Industrie: Dans le secteur industriel, le composé est utilisé dans la production de produits pharmaceutiques et comme outil de recherche dans le développement de médicaments. Il est également utilisé dans la synthèse de réactifs de diagnostic et d'essais biochimiques .

5. Mécanisme d'action

Le mécanisme d'action du 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE implique son interaction avec des cibles moléculaires spécifiques, telles que l'adénylyl cyclase. Le composé agit comme un inhibiteur de l'adénylyl cyclase, modulant ainsi les niveaux d'adénosine monophosphate cyclique (AMPc) dans les cellules. Cette inhibition affecte divers processus cellulaires, notamment la transduction du signal, l'expression génique et la régulation métabolique .

Applications De Recherche Scientifique

Chemistry: In chemistry, 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE is used as a precursor for the synthesis of other nucleoside analogs. It serves as a building block for the development of novel compounds with potential therapeutic applications .

Biology: In biological research, the compound is utilized to study the mechanisms of nucleoside metabolism and the role of nucleotides in cellular processes. It is also used in the investigation of enzyme-substrate interactions and the regulation of nucleotide pathways .

Medicine: In medicine, 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE is explored for its potential antiviral and anticancer properties. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and as a research tool in drug development. It is also employed in the synthesis of diagnostic reagents and biochemical assays .

Mécanisme D'action

The mechanism of action of 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE involves its interaction with specific molecular targets, such as adenylyl cyclase. The compound acts as an inhibitor of adenylyl cyclase, thereby modulating the levels of cyclic adenosine monophosphate (cAMP) within cells. This inhibition affects various cellular processes, including signal transduction, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Composés similaires:

2’,3’-DIDEOXYADENOSINE 5’-MONOPHOSPHATE: Un autre analogue de nucléoside avec des caractéristiques structurelles similaires mais des groupes fonctionnels différents.

2’,5’-DIDEOXYADENOSINE 3’-TRIPHOSPHATE: Un dérivé triphosphate avec des groupes phosphate supplémentaires, conduisant à des propriétés biochimiques différentes.

Unicité: Le 2’,5’-DIDEOXY-ADENOSINE 3’-MONOPHOSPHATE est unique en raison de son motif de désoxygénation spécifique et de sa capacité à inhiber l'adénylyl cyclase. Ce mécanisme d'action distinct le distingue des autres analogues de nucléosides et en fait un outil précieux dans la recherche scientifique et le développement de médicaments .

Activité Biologique

2',5'-Dideoxy-adenosine 3'-monophosphate (ddAMP) is a nucleoside analog that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and biological activities. This compound is characterized by the absence of the 2'-hydroxyl group on the ribose sugar, which contributes to its distinct biochemical behavior and potential therapeutic applications, particularly in antiviral and anticancer therapies.

Chemical Structure and Properties

The chemical structure of ddAMP is critical to its biological activity. The absence of the 2'-hydroxyl group prevents normal RNA synthesis, making it a useful tool in studies involving RNA polymerases and other nucleic acid-related enzymes. The molecular formula for ddAMP is C10H12N5O6P, and its structural formula can be represented as follows:

The biological activity of ddAMP primarily revolves around its role as an inhibitor of nucleic acid synthesis. By mimicking the structure of adenosine triphosphate (ATP), ddAMP can interfere with various enzymatic processes, including:

- Inhibition of RNA polymerase : ddAMP acts as a competitive inhibitor, preventing the incorporation of ATP into RNA strands.

- Impact on cellular signaling : As an ATP analog, it may influence signaling pathways that rely on ATP-dependent processes.

Antiviral Activity

Research indicates that ddAMP exhibits antiviral properties, particularly against retroviruses such as HIV. Its mechanism involves the inhibition of viral reverse transcriptase, thereby blocking viral replication. In vitro studies have demonstrated that ddAMP can reduce viral load in infected cell lines, showcasing its potential as a therapeutic agent.

Cytotoxic Effects

In addition to its antiviral properties, ddAMP has shown cytotoxic effects against various cancer cell lines. Studies have reported that ddAMP induces apoptosis in cancer cells through mechanisms involving:

- Cell cycle arrest : ddAMP can cause G1 phase arrest, preventing cancer cells from proliferating.

- Induction of apoptosis : It activates caspases, leading to programmed cell death.

Study 1: Antiviral Efficacy

A study conducted by evaluated the efficacy of ddAMP against HIV-1 in MT-2 cells. The results indicated that ddAMP reduced viral replication significantly at concentrations as low as 0.5 µM, demonstrating a promising therapeutic index.

Study 2: Anticancer Properties

In another investigation published in , researchers explored the effects of ddAMP on human leukemia cells. The compound was found to induce a dose-dependent decrease in cell viability, with IC50 values ranging from 1 to 5 µM across different cell lines.

Data Table: Summary of Biological Activities

| Activity Type | Target | Mechanism | IC50/EC50 |

|---|---|---|---|

| Antiviral | HIV-1 | Inhibition of reverse transcriptase | 0.5 µM |

| Cytotoxic | Human leukemia cells | Induction of apoptosis | 1 - 5 µM |

| Antiviral | Hepatitis B Virus | Inhibition of viral replication | Not specified |

Propriétés

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O5P/c1-5-6(20-21(16,17)18)2-7(19-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7H,2H2,1H3,(H2,11,12,13)(H2,16,17,18)/t5-,6+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFGZMOICZSFFLB-DSYKOEDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)OP(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.